4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid
Description
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-(5-acetamidopyridin-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-9(17)16-11-4-7-13(15-8-11)20-12-5-2-10(3-6-12)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI Key |
BZDJWPGFOIQOGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation of the compound may also involve the protection of functional groups, cyclization, and substitution reactions under specific conditions .
Chemical Reactions Analysis
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic acyl substitution reactions, such as Fischer esterification, can occur with this compound.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid can be compared with other similar compounds, such as:
Phenylpyridines: These compounds share a similar structural framework and exhibit comparable chemical properties.
Benzoic Acid Derivatives: Compounds like 4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid are used in similar applications and have related chemical structures.
Pyrimidine Derivatives: These compounds are widely studied for their biological activities and therapeutic potential.
The uniqueness of 4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid lies in its specific functional groups and the resulting chemical and biological properties.
Biological Activity
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid is an organic compound that integrates a benzoic acid moiety with a 5-acetamidopyridine unit through an ether bond. This compound has garnered attention due to its potential biological activities , particularly in the realms of antimicrobial and anti-inflammatory effects. The structural features of this compound, such as the presence of the acetamido group, enhance its solubility and interaction with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of 4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid is C_{13}H_{14}N_{2}O_{3}, with a molecular weight of approximately 232.24 g/mol. The structural uniqueness arises from the combination of aromatic and heterocyclic components, which contribute to its diverse chemical reactivity and biological properties.
Research indicates that 4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid interacts with specific enzymes or receptors, modulating their activity. This modulation can lead to significant therapeutic effects, although the exact pathways remain under investigation. Preliminary studies suggest that this compound may act as an inhibitor in various enzyme systems, potentially impacting processes such as inflammation and microbial resistance .
Antimicrobial Activity
Studies have demonstrated that 4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential application in treating infections caused by resistant pathogens. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been highlighted in recent research. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, such as cyclooxygenase (COX). This action may provide therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of 4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid:
- In Vitro Studies on Cell Lines : In vitro evaluations on cell lines such as HT29 (colon cancer) and FEK4 (fibroblast) have shown that this compound can inhibit cell proliferation at certain concentrations, indicating potential anticancer properties .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition has revealed that this compound can effectively inhibit tankyrases, which are involved in various cellular processes including cancer progression. The inhibition rates were significant, demonstrating its potential as a therapeutic agent in oncology .
- Comparative Analysis : A comparative study with structurally similar compounds indicated that 4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid exhibits superior biological activity due to its unique structural features, which enhance binding affinity to target enzymes.
Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition |
|---|---|---|---|
| 4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid | High | Moderate | Significant |
| 4-(5-Cyanopyridin-2-yl)oxybenzoic acid | Moderate | Low | Low |
| 2-Aminopyridine-5-boronic acid pinacol ester | Low | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
